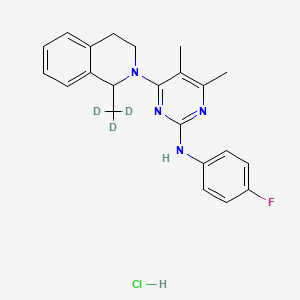

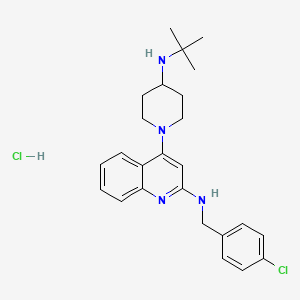

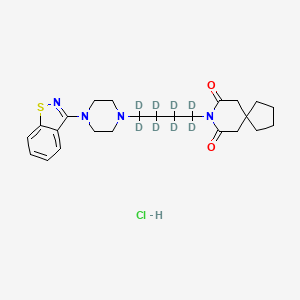

2-Deschloro Aripiprazole-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

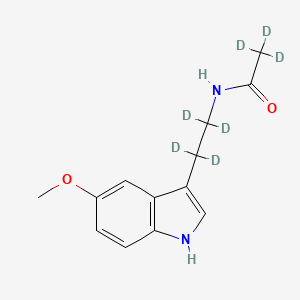

2-Deschloro Aripiprazole-d8: es un análogo deuterado de 2-Deschloro Aripiprazole, un derivado de Aripiprazole. Se utiliza principalmente en la investigación científica, particularmente en el campo de la proteómica. La fórmula molecular de this compound es C23H20D8ClN3O2, y tiene un peso molecular de 421.99 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Deschloro Aripiprazole-d8 implica la deuteración de 2-Deschloro Aripiprazole. El proceso típicamente incluye el reemplazo de átomos de hidrógeno con átomos de deuterio. Esto se puede lograr mediante varios métodos, incluidas reacciones de intercambio catalítico utilizando gas deuterio o disolventes deuterados en condiciones específicas .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas como la cromatografía líquida de ultra rendimiento (UPLC) y la espectrometría de masas (MS) es común para monitorear la síntesis y garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-Deschloro Aripiprazole-d8 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio en éter seco.

Sustitución: Halógenos como cloro o bromo en presencia de un catalizador.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos deuterados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

2-Deschloro Aripiprazole-d8 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas. Algunas de sus aplicaciones incluyen:

Química: Se utiliza como patrón de referencia en química analítica para la cuantificación e identificación de compuestos.

Biología: Se emplea en estudios que involucran interacciones proteína-ligando y cinética enzimática.

Medicina: Se utiliza en estudios farmacocinéticos para comprender el metabolismo y la distribución de los fármacos.

Industria: Se aplica en el desarrollo de nuevos productos farmacéuticos y en procesos de control de calidad

Mecanismo De Acción

El mecanismo de acción de 2-Deschloro Aripiprazole-d8 es similar al de Aripiprazole. Actúa como un agonista parcial en los receptores de dopamina D2 y serotonina 5-HT1A y como un antagonista en los receptores de serotonina 5-HT2A. Este mecanismo único le permite modular la actividad de los neurotransmisores en el cerebro, lo que lo hace efectivo en el tratamiento de diversos trastornos psiquiátricos .

Comparación Con Compuestos Similares

Compuestos Similares:

Aripiprazole: Un antipsicótico ampliamente utilizado con un mecanismo de acción similar.

Dehidro Aripiprazole: Un metabolito activo de Aripiprazole con propiedades farmacológicas similares.

2-Deschloro Aripiprazole: El análogo no deuterado de 2-Deschloro Aripiprazole-d8.

Singularidad: this compound es único debido a la presencia de átomos de deuterio, que brindan una estabilidad mejorada y diferentes propiedades farmacocinéticas en comparación con sus análogos no deuterados. Esto lo hace particularmente valioso en entornos de investigación donde se requieren cuantificación e identificación precisas .

Propiedades

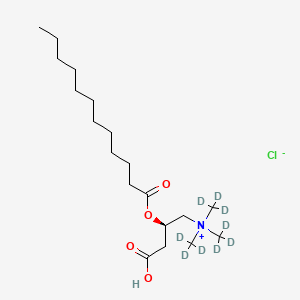

Fórmula molecular |

C23H28ClN3O2 |

|---|---|

Peso molecular |

422.0 g/mol |

Nombre IUPAC |

7-[4-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28)/i11D2,12D2,13D2,14D2 |

Clave InChI |

SHHUSQIOAKPGMO-FUEQIQQISA-N |

SMILES isomérico |

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=CC(=CC=C4)Cl)([2H])[2H])[2H] |

SMILES canónico |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)

![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)